DDOH

Descripción

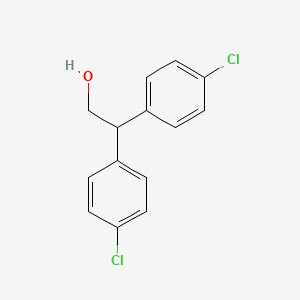

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,2-bis(4-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2O/c15-12-5-1-10(2-6-12)14(9-17)11-3-7-13(16)8-4-11/h1-8,14,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIDYKRNLNAXFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CO)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041308 | |

| Record name | 2,2-Bis(4-chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2642-82-2 | |

| Record name | 4-Chloro-β-(4-chlorophenyl)benzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2642-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DDOH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002642822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DDOH | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-Bis(4-chlorophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis(p-chlorophenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2-BIS(4-CHLOROPHENYL)ETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59856K2U1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical and Environmental Transformation Pathways

Precursor Compounds and Metabolic Origins

The presence of 2,2-Bis(4-chlorophenyl)ethanol in the environment is primarily a result of the breakdown of more complex chlorinated hydrocarbons, most notably DDT and its derivatives.

DDT Metabolism and Reductive Dechlorination Pathways

The primary pathway for the microbial metabolism of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane (DDT) often begins with reductive dechlorination to form 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane (DDD). sci-hub.setandfonline.com Under anaerobic conditions, bacteria can further metabolize DDD through a series of reductive dechlorination steps. sci-hub.setandfonline.comresearchgate.net One of the proposed anaerobic transformation pathways involves the conversion of DDD to 1-chloro-2,2-bis(p-chlorophenyl)ethylene (DDMU) and subsequently to 1-chloro-2,2-bis(p-chlorophenyl)ethane (DDMS). sci-hub.setandfonline.comsemanticscholar.org Further dechlorination leads to the formation of 2,2-bis(p-chlorophenyl)ethylene (DDNU). sci-hub.setandfonline.com It is from DDNU that 2,2-bis(p-chlorophenyl)ethanol (DDOH) is formed through oxidation. sci-hub.setandfonline.comresearchgate.netresearchgate.net This oxidation step is a crucial part of the pathway leading to the eventual breakdown of the DDT molecule. sci-hub.setandfonline.com The subsequent oxidation of this compound yields bis(p-chlorophenyl)acetic acid (DDA). sci-hub.setandfonline.comresearchgate.net

Formation from other Chlorinated Hydrocarbons (e.g., DDD)

As mentioned, 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane (DDD) is a central intermediate in the formation of 2,2-Bis(4-chlorophenyl)ethanol. tandfonline.comdergipark.org.tr The transformation of DDD is a critical step in both anaerobic and some aerobic degradation pathways of DDT. sci-hub.setandfonline.comdergipark.org.tr While the primary anaerobic route involves the formation of DDMU and DDNU before oxidation to this compound, some studies have identified this compound as a metabolite in cultures of various microorganisms degrading DDD. sci-hub.setandfonline.com For instance, pure cultures of Aerobacter aerogenes have been shown to produce a range of metabolites from DDT, including DDD and subsequently this compound. tandfonline.comsemanticscholar.org

Biotic Degradation Mechanisms

The breakdown of 2,2-Bis(4-chlorophenyl)ethanol and its precursors is largely driven by microbial activity. Fungi, in particular, play a significant role in the degradation of these persistent organic pollutants.

Microbial Biotransformation in Diverse Organisms

A variety of microorganisms, including bacteria and fungi, are capable of transforming DDT and its metabolites. jmb.or.krasm.org For example, the bacterium Alcaligenes eutrophus A5 can aerobically degrade DDT, leading to the formation of hydroxylated intermediates. asm.org While direct pathways from DDT to this compound in this organism are not fully elucidated, the study highlights the diversity of microbial strategies for attacking the DDT molecule.

Fungi, particularly those that degrade wood, have demonstrated a remarkable ability to break down complex organic molecules like DDT.

White-rot Fungi:

White-rot fungi, such as Phanerochaete chrysosporium, are well-studied for their ability to degrade a wide range of environmental pollutants, including DDT. nih.govnih.govepa.govasm.org These fungi possess powerful extracellular lignin-degrading enzymes. jmb.or.kr Studies have shown that P. chrysosporium can mineralize [14C]DDT, indicating a complete breakdown of the molecule. nih.govnih.govepa.gov The metabolic pathway in P. chrysosporium is distinct from many bacterial pathways and involves the formation of intermediates like DDD, dicofol, and FW-152. nih.govnih.govepa.gov Other white-rot fungi, including various species of Pleurotus, have also been reported to degrade DDT. jmb.or.krjmb.or.kr For instance, Pleurotus ostreatus has been shown to effectively degrade DDT, with co-culturing with bacteria like Pseudomonas aeruginosa potentially enhancing the degradation rate. jmb.or.kr

Brown-rot Fungi:

Brown-rot fungi also contribute to the degradation of DDT. Species such as Gloeophyllum trabeum and Fomitopsis pinicola have been shown to degrade DDT, producing metabolites like DDD, 1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene (DDE), and 4,4'-dichlorobenzophenone (B107185) (DBP). researchgate.netscience.gov The degradation pathway in brown-rot fungi can differ from that of white-rot fungi and bacteria. researchgate.net For example, some brown-rot fungi can transform DDE to DDD. researchgate.net The degradation process in some brown-rot fungi may involve a Fenton-like reaction, which is an iron-dependent chemical process. researchgate.net Research has also shown that brown-rot fungi like Gloeophyllum striatum and G. trabeum can degrade other chlorinated phenols. nih.gov A study on the litter-decomposing basidiomycete Marasmiellus sp. identified several DDT metabolites, including DDD, monohydroxy-DDTs, and putatively 2,2-bis(4-chlorophenyl)ethanol. nih.gov

Table 1: Fungi Involved in the Degradation of DDT and its Metabolites

| Fungal Type | Species | Key Metabolites Identified | Reference |

|---|---|---|---|

| White-rot Fungi | Phanerochaete chrysosporium | DDD, Dicofol, FW-152, DBP | nih.govnih.govepa.gov |

| White-rot Fungi | Pleurotus ostreatus | DDD, DDE, DDMU | jmb.or.kr |

| White-rot Fungi | Pleurotus eryngii | DDD, DDE, DDMU | jmb.or.kr |

| Brown-rot Fungi | Gloeophyllum trabeum | DDD, DDE, DBP | researchgate.net |

| Brown-rot Fungi | Fomitopsis pinicola | DDD, DDE, DDMU | science.gov |

| Litter-decomposing Basidiomycete | Marasmiellus sp. | DDD, Monohydroxy-DDTs, 2,2-dichloro-1,1-bis(4-chlorophenyl)ethanol (B1206058), putative 2,2-bis(4-chlorophenyl)ethanol | nih.gov |

Bacterial Degradation Pathways

The microbial degradation of DDT and its metabolites, including 2,2-Bis(4-chlorophenyl)ethanol (this compound), is a key process in their environmental dissipation. Under anaerobic conditions, certain bacteria can transform DDT through a series of reductive dechlorination steps. One proposed pathway involves the conversion of DDT to DDD (1,1-dichloro-2,2-bis(p-chlorophenyl)ethane), which can then be further metabolized to DDMU (1-chloro-2,2-bis(p-chlorophenyl)ethylene), DDMS (1-chloro-2,2-bis(p-chlorophenyl)ethane), and DDNU (2,2-bis(p-chlorophenyl)ethylene). tandfonline.com The compound DDNU can then be oxidized to form this compound. tandfonline.com

Further oxidation of this compound can yield DDA (bis(p-chlorophenyl)acetic acid), which may then be decarboxylated to DDM (bis(p-chlorophenyl)methane). tandfonline.com DDM can be metabolized to DBP (4,4'-dichlorobenzophenone). tandfonline.com Some bacterial strains, such as a Corynebacterium sp., have demonstrated the ability to degrade DDT, with metabolites like this compound and DBP being detected. researchgate.net For instance, strain 885, isolated from DDT-contaminated soil, showed the capacity to degrade DDD and produce this compound and DBP. researchgate.net

The degradation of these compounds is often a co-metabolic process, requiring an additional carbon source for the microbes to carry out the transformation. tandfonline.com Bacteria capable of these transformations have been isolated from diverse environments, including soil, sewage, and sediments. tandfonline.com

Enzymatic Systems and Co-metabolic Processes

The biotransformation of 2,2-Bis(4-chlorophenyl)ethanol and its precursors is facilitated by specific enzymatic systems, often through co-metabolism. tandfonline.com In co-metabolism, the microbe does not use the contaminant as a primary energy source. The transformation of DDE and DDD to DDMU, which is a precursor to this compound, is a known metabolic step. mdpi.com This is followed by hydroxylation to produce this compound and subsequent carboxylation to form DDA. mdpi.com

Studies with various microorganisms have shed light on the enzymes involved. For example, the white rot fungus Phanerochaete chrysosporium has been shown to degrade DDT and its metabolites. asm.orgepa.gov While the primary pathway in this fungus differs from the common bacterial pathway, it highlights the diversity of enzymatic systems capable of transforming these compounds. asm.orgepa.gov The degradation of DDE, a precursor to compounds in this pathway, is considered a rate-limiting step and can be facilitated by enzymes like biphenyl (B1667301) dioxygenase through co-metabolism with biphenyl. researchgate.net

The involvement of dioxygenase enzymes is crucial in the aerobic degradation pathways. These enzymes introduce oxygen into the aromatic rings, leading to ring cleavage and further breakdown. researchgate.net For instance, biphenyl-2,3-dioxygenase can dihydroxylate DDT, initiating a degradation cascade that can ultimately lead to compounds like 4-chlorobenzoic acid. researchgate.net

Vertebrate and Invertebrate Metabolism

The metabolism of 2,2-Bis(4-chlorophenyl)ethanol and related compounds is not limited to microorganisms and extends to vertebrate and invertebrate species, which are often exposed through the food chain.

Mammalian Metabolic Conversions (e.g., human, rat, monkey)

In mammals, DDT and its metabolites undergo various metabolic transformations. Studies in hamsters have shown that DDT and DDD are metabolized, with 2,2-bis(p-chlorophenyl)acetic acid (DDA) being a principal metabolite. researchgate.net Small amounts of 2,2-bis(p-chlorophenyl)ethanol (this compound) were also excreted by animals treated with DDT and DDD. researchgate.net The metabolism of 1-chloro-2,2-bis(p-chlorophenyl)ethene also yields significant amounts of this compound. researchgate.net

Research on the metabolism of other xenobiotics in rats and monkeys provides comparative insights into metabolic pathways. For example, studies with the drug taranabant (B1681927) in both rats and rhesus monkeys showed common metabolic pathways, including hydroxylation. researchgate.net The pharmacokinetic studies of clobazam in rats, dogs, monkeys, and humans also reveal species-specific differences in metabolism and excretion. researchgate.net Furthermore, investigations into the metabolism of various compounds in rat, dog, and monkey models often utilize cytochrome P450 inhibitors to elucidate the role of these enzymes, indicating their importance in xenobiotic transformation. nih.gov

Avian Metabolic Fate

Birds are particularly susceptible to the bioaccumulation of DDT and its metabolites. The metabolism of these compounds in avian species has been a subject of significant research. One of the most well-documented effects of DDT metabolites in birds is eggshell thinning, primarily caused by DDE (1,1-dichloro-2,2-bis(4-chlorophenyl)ethene). diva-portal.org

While DDE is a major and persistent metabolite, other metabolic conversions also occur. Studies on white-faced ibis have shown that they metabolize DDT to DDE and DDD. A study involving sparrows indicated the presence of DDT, DDD, and DDE in various tissues, but 2,2-bis(4-chlorophenyl)ethanol (this compound) was not detected in that specific experiment. researchgate.net The metabolism and composition of metabolites can vary between different bird species, suggesting differences in their metabolic capacities. diva-portal.org For instance, the residue profile in guillemots can differ from that of other marine birds. diva-portal.org

Insect Metabolite Detection (e.g., Apis cerana)

The presence of 2,2-Bis(4-chlorophenyl)ethanol has been reported in the insect species Apis cerana (the Asiatic honey bee). nih.gov This indicates that insects are also capable of metabolizing DDT and its derivatives, or they accumulate these metabolites from their environment. The gut microbiota of honey bees plays a significant role in breaking down complex compounds and may be involved in the transformation of pesticides. researchgate.net The diverse bacterial communities in the gut of bees like Apis cerana indica have various metabolic capabilities. researchgate.net

Subsequent Transformation Products and Ultimate Fate

The transformation of 2,2-Bis(4-chlorophenyl)ethanol leads to a variety of other products, influencing its ultimate fate in the environment. A key subsequent transformation product is 2,2-bis(p-chlorophenyl)acetic acid (DDA), formed through the oxidation of the alcohol group. tandfonline.comresearchgate.net DDA is a major urinary metabolite in mammals. who.int

Another significant downstream product is 4,4'-dichlorobenzophenone (DBP). tandfonline.comresearchgate.netresearchgate.net The pathway can proceed from this compound to DDA and then to DDM, which is subsequently oxidized to DBP. tandfonline.com Under certain conditions, DBP can be considered a terminal product, particularly in anaerobic environments. tandfonline.comdergipark.org.tr

The ultimate fate of these chlorinated compounds involves either sequestration in sediments and tissues or complete mineralization to carbon dioxide, water, and chloride ions. Complete degradation is often slow and requires a consortium of microorganisms with diverse metabolic capabilities. The persistence of these compounds is due to the stability of the carbon-chlorine bonds and the biphenyl structure.

Oxidation to Carboxylic Acid Metabolites (e.g., DDA)

The oxidation of 2,2-Bis(4-chlorophenyl)ethanol (this compound) to 2,2-bis(p-chlorophenyl)acetic acid (DDA) is a recognized transformation pathway, particularly in microbial metabolism. This conversion represents a key step in the degradation of DDT and its metabolites.

Under certain environmental conditions, particularly in the presence of specific microorganisms, this compound undergoes oxidation. tandfonline.com This process involves the conversion of the primary alcohol group in this compound to a carboxylic acid, resulting in the formation of DDA. tandfonline.commdpi.com This transformation has been observed in bacterial degradation pathways of DDT. For instance, studies on the anaerobic transformation of DDT by bacteria have shown that this compound is an intermediate that is subsequently oxidized to DDA. tandfonline.com The bacterium Pseudomonas aeruginosa has been noted to facilitate the hydroxylation and subsequent carboxylation of DDT metabolites, leading to the formation of DDA. mdpi.com In some metabolic pathways, the conversion of this compound to DDA can also be followed by conjugation with molecules such as glycine, bile acids, serine, aspartic acid, or glucuronic acid before elimination from an organism. epa.gov

The following table summarizes the transformation of 2,2-Bis(4-chlorophenyl)ethanol to its carboxylic acid metabolite, DDA, as documented in scientific literature.

| Transformation Product | Precursor Compound | Organism/Condition | Reference |

| 2,2-bis(p-chlorophenyl)acetic acid (DDA) | 2,2-Bis(4-chlorophenyl)ethanol (this compound) | Bacteria (e.g., Pseudomonas aeruginosa) | tandfonline.commdpi.com |

Other High-Order Transformation Products

Beyond the oxidation to DDA, 2,2-Bis(4-chlorophenyl)ethanol is a precursor to several other high-order transformation products. These metabolites are formed through various biochemical reactions, including further oxidation and decarboxylation, primarily mediated by microorganisms such as bacteria and fungi.

One significant transformation product is 4,4'-dichlorobenzophenone (DBP). asm.orgnih.gov The formation of DBP can occur through different routes. In some bacterial pathways, DDA, the oxidation product of this compound, can be decarboxylated to yield bis(p-chlorophenyl)methane (DDM). tandfonline.com DDM is then further metabolized to DBP. tandfonline.com Alternatively, DDM may undergo cleavage of one of its aromatic rings to form p-chlorophenylacetic acid (PCPA). tandfonline.com

The white-rot fungus Phanerochaete chrysosporium has been shown to degrade DDT into a variety of metabolites, including this compound and DBP. asm.orgnih.gov This fungus employs a different major metabolic pathway for DDT degradation than what is typically observed in bacteria. asm.orgnih.gov In addition to DBP, other metabolites such as 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane (DDD), 2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol (dicofol), and 2,2-dichloro-1,1-bis(4-chlorophenyl)ethanol (FW-152) have been identified in cultures of P. chrysosporium degrading DDT. asm.orgnih.gov

The detection of 2,2-Bis(4-chlorophenyl)ethanol and 4,4'-dichlorobenzophenone as high-order transformation products of DDT highlights their environmental relevance. researchgate.netnih.gov

The table below details the other high-order transformation products originating from the metabolism of 2,2-Bis(4-chlorophenyl)ethanol and its downstream metabolites.

| Transformation Product | Precursor Compound(s) | Organism/Condition | Reference |

| 4,4'-dichlorobenzophenone (DBP) | 2,2-bis(p-chlorophenyl)methane (DDM) | Bacteria | tandfonline.com |

| 4,4'-dichlorobenzophenone (DBP) | 2,2-Bis(4-chlorophenyl)ethanol (this compound) | Phanerochaete chrysosporium (fungus) | asm.orgnih.gov |

| bis(p-chlorophenyl)methane (DDM) | 2,2-bis(p-chlorophenyl)acetic acid (DDA) | Bacteria | tandfonline.com |

| p-chlorophenylacetic acid (PCPA) | bis(p-chlorophenyl)methane (DDM) | Bacteria | tandfonline.com |

Environmental Distribution and Bioaccumulation Dynamics

Occurrence and Detection in Environmental Matrices

The compound 2,2-Bis(4-chlorophenyl)ethanol, also known as DDOH, is a metabolite of the persistent organochlorine pesticide DDT. nih.govdss.go.th Its presence in various environmental compartments is a result of the historical and, in some regions, ongoing use of DDT and related compounds like dicofol. dss.go.thnih.gov

Soil and Sediment Contamination Profiles (e.g., agricultural soils, river sediment)

This compound has been detected in soil and sediment, often in conjunction with its parent compounds and other metabolites. nih.gov Sediments, in particular, can act as long-term sinks for these persistent organic pollutants, releasing them slowly back into the environment. who.int

In a study of a tropical bay in the South China Sea, 2,2-bis(p-chlorophenyl)ethanol (p,p'-DDOH) was detected in most of the sediment and porewater samples analyzed. nih.gov The concentrations of the sum of DDT and its metabolites (DDXs) in bulk sediments ranged from 1.58 to 51.0 ng/g, with a mean of 11.5 ng/g. nih.gov The presence of this compound, alongside other high-order metabolites, points to ongoing degradation processes within the sediment. nih.gov The study suggested a degradation pathway where p,p'-DDT is converted to other metabolites which can then form p,p'-DDOH. nih.govd-nb.info

Another investigation focused on river sediment near a former industrial site in Berlin, Germany, where DDT was produced. d-nb.info This study highlighted that sediments can be a significant source of water-borne DDA (2,2-bis(chlorophenyl)acetic acid), a further degradation product of this compound. d-nb.info The research calculated a substantial contamination potential within the sediment, with a significant portion represented by precursor metabolites of DDA, including this compound. d-nb.info These findings underscore the role of contaminated sediments as a persistent source of this compound and its derivatives to the aquatic environment. who.intd-nb.info

Table 1: Concentration of DDT and its Metabolites in Sediment

| Location | Compound | Concentration Range (ng/g dry weight) | Mean Concentration (ng/g dry weight) |

| Zhanjiang Bay, South China Sea | DDXs (including this compound) | 1.58 - 51.0 | 11.5 |

Data sourced from a study on a typical tropical bay, highlighting the presence of this compound among other DDT metabolites. nih.gov

Aquatic System Presence and Transport

This compound is found in aquatic systems due to its release from contaminated soils and sediments, as well as from atmospheric deposition. dss.go.thepa.gov Its low water solubility means it tends to adsorb to particulate matter and sediment in aquatic environments. waterquality.gov.auepa.gov

In the same tropical bay study, concentrations of DDXs in porewater samples, which is the water filling the spaces between sediment grains, varied from 66.3 to 250 ng/L. nih.gov The distribution of these compounds in porewater was similar to that in the accompanying sediments, indicating an equilibrium between the two phases. nih.gov However, the study noted that the relative content of higher-order metabolites like this compound was lower in porewater compared to the sediment, suggesting that significant degradation to these compounds primarily occurs within the sediment particles. nih.gov

The transport of this compound within aquatic systems is largely tied to the movement of suspended sediments. canada.ca Due to its hydrophobic nature, it partitions to particles, which can then be transported over long distances by water currents. canada.ca This process contributes to the widespread distribution of the compound far from its original source.

Atmospheric Distribution Considerations

While direct data on the atmospheric distribution of 2,2-Bis(4-chlorophenyl)ethanol is limited, the atmospheric transport of its parent compound, DDT, is well-documented. dss.go.th DDT and its more volatile metabolites can be transported globally through the atmosphere and then deposited in remote areas. dss.go.th Given that this compound is a degradation product, its atmospheric presence would likely be a result of the atmospheric transformation of other DDT-related compounds. The strong binding of DDE, a primary metabolite of DDT, to soil particles suggests it is more likely to remain in the surface layers of soil with some potential for revolatilization from moist soils. epa.gov This atmospheric transport and subsequent deposition is a significant pathway for the contamination of remote ecosystems. dss.go.th

Bioaccumulation and Trophic Transfer

The lipophilic (fat-loving) nature of organochlorine compounds like this compound leads to their accumulation in the fatty tissues of living organisms. researchgate.netwho.int This process, known as bioaccumulation, can result in concentrations within organisms that are significantly higher than in the surrounding environment. who.int

Accumulation in Biological Tissues (e.g., fat, breast milk)

This compound, along with other DDT metabolites, has been identified in various biological tissues. ornl.gov The high lipid solubility and low water solubility of these compounds facilitate their retention in fatty tissues. who.int This accumulation is a key concern as it can lead to long-term exposure for the organism. nih.gov

Human tissues, including adipose tissue and breast milk, have been shown to contain residues of DDT and its metabolites. epa.gov While specific data for this compound accumulation in human breast milk is not detailed in the provided search results, the presence of other organochlorine pesticides in human milk has been documented. epa.gov The accumulation of these compounds in breast milk represents a direct exposure route for infants. researchgate.net

Table 2: In Vitro Binding Affinity of DDT Analogs to Estrogen Receptors

| Compound | ERα IC50 (μM) | ERβ IC50 (μM) |

| p,p'-DDOH | 0.43 | 0.97 |

This table is based on a comparative in vitro study and showcases the high binding affinity of p,p'-DDOH to estrogen receptors, which is a critical aspect of its biological activity. researchgate.net

Interspecies Variations in Residue Levels

The levels of this compound and other DDT-related compounds can vary significantly between different species within an ecosystem. who.int This variation is influenced by factors such as the species' trophic level, feeding habits, metabolic capabilities, and the level of contamination in their specific habitat. who.int

Generally, organisms at higher trophic levels tend to have higher concentrations of these compounds due to biomagnification, the process where the concentration of a substance increases in organisms at successively higher levels in a food chain. who.int For instance, a study of a field ecosystem treated with DDT found that shrews, which are at a higher trophic level, had high residue levels. who.int

Table of Compound Names

| Common Name/Abbreviation | Chemical Name |

| This compound | 2,2-Bis(4-chlorophenyl)ethanol |

| DDT | 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane |

| DDE | 1,1-dichloro-2,2-bis(4-chlorophenyl)ethylene |

| DDD | 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane |

| DDA | 2,2-bis(chlorophenyl)acetic acid |

| Dicofol | 2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol |

| DDMU | 1-chloro-2,2-bis(4'-chlorophenyl)ethylene |

| DBP | 4,4'-dichlorobenzophenone (B107185) |

| FW-152 | 2,2-dichloro-1,1-bis(4-chlorophenyl)ethanol (B1206058) |

| Methoxychlor | 1,1,1-trichloro-2,2-bis(4-methoxyphenyl)ethane |

Molecular and Cellular Biological Interactions

Endocrine Disrupting Potentials

Research has demonstrated that 2,2-Bis(4-chlorophenyl)ethanol can directly bind to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). researchgate.net In a comparative study of eight DDT analogs, 2,2-Bis(4-chlorophenyl)ethanol (referred to as p,p'-DDOH) displayed the highest binding affinity for both ERα and ERβ, with IC50 values of 0.43 μM and 0.97 μM, respectively. researchgate.net This indicates a strong potential to interfere with the normal activity of these receptors. Furthermore, the study revealed that these DDT analogs, including 2,2-Bis(4-chlorophenyl)ethanol, exhibit agonistic activity towards ER pathways, with 2,2-Bis(4-chlorophenyl)ethanol showing the most potent effect. researchgate.net The binding of these compounds to ERα and ERβ is believed to occur in a manner similar to that of 17β-estradiol, involving specific polar and non-polar interactions, as well as water-mediated hydrogen bonds. researchgate.netuni.lu

| Compound | ERα Binding Affinity (IC50 µM) | ERβ Binding Affinity (IC50 µM) |

| 2,2-Bis(4-chlorophenyl)ethanol (p,p'-DDOH) | 0.43 | 0.97 |

| o,p'-DDT | 3 | Not specified in the same study |

| o,p'-DDE | 10 | Not specified in the same study |

| p,p'-DDT | 16 | Not specified in the same study |

| p,p'-DDD | 32 | Not specified in the same study |

| 4,4'-Dichlorobenzophenone (B107185) (DCBP) | 41 | Not specified in the same study |

| p,p'-DDE | 53 | Not specified in the same study |

| o,p'-DDD | 66 | Not specified in the same study |

Beyond the classical estrogen receptors, 2,2-Bis(4-chlorophenyl)ethanol has been identified as a potent agonist for the orphan nuclear receptor, Estrogen-Related Receptor Gamma (ERRγ). researchgate.netacs.orgnih.gov Fluorescence polarization-based binding assays have shown that it binds directly to ERRγ. researchgate.netacs.orgnih.gov Notably, among eight tested DDT-related compounds, 2,2-Bis(4-chlorophenyl)ethanol (4,4'-DDOH) demonstrated the highest binding affinity for ERRγ, with a Kd value of 0.73-168.82 μM, which was found to be 2.5-fold stronger than GSK4716, a known ERRγ agonist. researchgate.netacs.orgnih.gov This strong binding is coupled with potent agonistic activity towards the ERRγ pathway. researchgate.netacs.orgnih.gov

In silico molecular docking and dynamics simulations have provided further insights into the interaction between 2,2-Bis(4-chlorophenyl)ethanol and nuclear receptors. researchgate.netresearchgate.netresearchgate.net These studies suggest that DDT analogs, including 2,2-Bis(4-chlorophenyl)ethanol, tend to bind to ERRγ in an agonistic conformation. researchgate.netacs.org Molecular dynamics simulations have been employed to investigate the structural changes in human ERRγ (hERRγ) upon binding with DDT analogs like 2,2-bis(4-chlorophenyl)ethanol (DDOH). researchgate.net These computational analyses help to understand the specific interactions at the molecular level that drive the observed biological activity. researchgate.net For ERα and ERβ, in silico studies have revealed that the binding of DDT analogs mimics that of 17β-estradiol, involving key polar, non-polar, and water-mediated interactions. researchgate.netuni.lu

Cellular Proliferative Responses (e.g., MCF-7 Breast Cancer Cell Models)

The estrogenic activity of 2,2-Bis(4-chlorophenyl)ethanol has been demonstrated through its effects on cellular proliferation in estrogen-responsive cell lines. Studies using the MCF-7 human breast cancer cell line, a well-established model for assessing estrogenicity, have shown that DDT analogs, including 2,2-Bis(4-chlorophenyl)ethanol, can induce cell proliferation. researchgate.netuni.lu These proliferative effects were observed at concentrations ranging from 0.0008 to 5 μM and were found to be dependent on the presence of estrogen receptors. researchgate.netuni.lu This suggests that the compound can act as a xenoestrogen, mimicking the proliferative effects of endogenous estrogens in these cells. nih.gov

Advanced Analytical Methodologies and Biomonitoring Applications

Chromatographic Techniques for Identification and Quantification

Chromatographic methods, particularly gas chromatography (GC) coupled with sensitive detectors, are the cornerstone for the analysis of 2,2-Bis(4-chlorophenyl)ethanol. These techniques offer high resolution and specificity, allowing for the separation of the analyte from complex sample matrices.

Gas chromatography-mass spectrometry is a powerful tool for the definitive identification and quantification of 2,2-Bis(4-chlorophenyl)ethanol. In GC-MS, the compound is first separated from other components in a sample based on its volatility and interaction with the chromatographic column. Subsequently, it is fragmented into characteristic ions by the mass spectrometer, providing a unique "fingerprint" for identification.

For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) can be employed. This technique involves the selection of a specific parent ion of the analyte, which is then fragmented to produce daughter ions. This two-stage filtering process significantly reduces background noise and matrix interferences, which is particularly beneficial when analyzing complex samples like blood or soil. nih.gov

The analysis of DDT and its metabolites often utilizes a non-polar capillary column, such as a DB-5MS or HP-5MS (30 m length x 0.25 mm internal diameter x 0.25 µm film thickness). scielo.org.zadergipark.org.tr A typical temperature program for the gas chromatograph oven would start at a lower temperature (e.g., 120°C) and gradually increase to a higher temperature (e.g., 290°C) to ensure the separation of various compounds. scielo.org.za For detection, the mass spectrometer is often operated in the selected ion monitoring (SIM) mode, which increases sensitivity by focusing on specific ions characteristic of 2,2-Bis(4-chlorophenyl)ethanol. nih.govresearchgate.net

Table 1: Illustrative GC-MS/MS Parameters for Analysis of 2,2-Bis(4-chlorophenyl)ethanol

| Parameter | Condition |

|---|---|

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Oven Program | Initial 150°C, ramp to 280°C at 30°C/min, hold for 10 min manchester.ac.uk |

| Ionization Mode | Electron Ionization (EI) |

| MS Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |

| Precursor Ion (for MS/MS) | To be determined based on the mass spectrum of the compound |

| Product Ions (for MS/MS) | To be determined based on fragmentation patterns |

Gas chromatography with an electron capture detector (GC-ECD) is a highly sensitive technique for the detection of electrophilic compounds, such as the chlorinated structure of 2,2-Bis(4-chlorophenyl)ethanol. thermofisher.com The ECD is particularly well-suited for analyzing organochlorine pesticides and their metabolites. thermofisher.comtdi-bi.com

The operational principle of GC-ECD involves a radioactive source (typically Nickel-63) that emits beta particles, creating a steady stream of electrons. When an electronegative compound like 2,2-Bis(4-chlorophenyl)ethanol passes through the detector, it captures some of these electrons, causing a decrease in the current that is measured as a peak. usda.gov

For the analysis of DDT metabolites, a common setup includes a dual-column system for confirmation, often using a primary column like a DB-5 and a confirmation column such as a DB-17HT. tdi-bi.com The temperature program is designed to separate the various DDT-related compounds. For instance, an initial oven temperature of 120°C can be ramped up to 290°C in stages to achieve optimal separation. scielo.org.za Nitrogen is typically used as both the carrier and makeup gas for the ECD. scielo.org.za

Table 2: Typical GC-ECD Conditions for Organochlorine Pesticide Analysis

| Parameter | Condition |

|---|---|

| GC Column | DB-5 (30 m x 0.25 mm, 0.25 µm) tdi-bi.com |

| Injector Temperature | 220°C scielo.org.za |

| Detector Temperature | 290°C scielo.org.za |

| Carrier Gas | Nitrogen scielo.org.za |

| Makeup Gas | Nitrogen scielo.org.za |

| Oven Program | 120°C (2 min hold), ramp at 10°C/min to 270°C (1 min hold), ramp at 2°C/min to 290°C (3 min hold) scielo.org.za |

Immunochemical Detection Strategies

Immunoassays offer a high-throughput and cost-effective alternative to chromatographic methods for the screening of 2,2-Bis(4-chlorophenyl)ethanol. These methods are based on the specific binding of an antibody to the target analyte.

To produce antibodies against a small molecule like 2,2-Bis(4-chlorophenyl)ethanol, which is not immunogenic on its own, it must first be chemically modified into a hapten. This involves covalently attaching a spacer arm with a reactive functional group (e.g., a carboxylic acid) to the molecule's structure. acs.orgkoreascience.kr This hapten is then conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to create an immunogen that can elicit an immune response when injected into an animal. ucanr.edu

The design of the hapten is critical for the specificity and affinity of the resulting antibodies. For DDT and its metabolites, haptens have been synthesized by introducing linkers at various positions on the molecule. acs.orgkoreascience.kr For 2,2-Bis(4-chlorophenyl)ethanol, a plausible approach would be to introduce a spacer arm at a position that leaves the characteristic dichlorophenyl moieties exposed, as these are key recognition sites for the antibody.

Once antibodies are produced, they can be used to develop an enzyme-linked immunosorbent assay (ELISA). A common format is the competitive ELISA, where the sample containing the analyte of interest (2,2-Bis(4-chlorophenyl)ethanol) competes with a known amount of enzyme-labeled analyte for a limited number of antibody binding sites. goldstandarddiagnostics.us The amount of color produced by the enzyme's substrate is inversely proportional to the concentration of the analyte in the sample. goldstandarddiagnostics.us

The validation of an ELISA involves assessing its key performance parameters, including sensitivity (limit of detection and IC50 value), specificity (cross-reactivity with related compounds), and accuracy (recovery from spiked samples). For DDT and its metabolites, ELISAs have been developed with detection limits in the low parts-per-billion (ppb) range. nih.govnih.gov The cross-reactivity of the antibodies with other DDT-related compounds is a crucial aspect to evaluate, as it determines the assay's ability to specifically measure 2,2-Bis(4-chlorophenyl)ethanol or to detect a broader class of DDT metabolites. acs.orgnih.gov

Table 3: Key Performance Parameters for a Hypothetical 2,2-Bis(4-chlorophenyl)ethanol ELISA

| Parameter | Typical Value/Characteristic |

|---|---|

| Assay Format | Competitive ELISA |

| Limit of Detection (LOD) | 0.04 - 0.41 µg/L nih.govnih.gov |

| IC50 Value | 0.2 - 0.6 µg/L nih.gov |

| Cross-reactivity | High specificity for the target analyte with low cross-reactivity to other DDT metabolites is desirable. |

| Matrix Effects | Minimal interference from sample components (e.g., urine, soil extract) after appropriate sample preparation. |

Sample Preparation and Extraction Protocols for Complex Matrices (e.g., urine, breast milk, soil)

The successful analysis of 2,2-Bis(4-chlorophenyl)ethanol in complex matrices requires efficient sample preparation to isolate the analyte and remove interfering substances.

Urine: For the analysis of DDT metabolites in urine, solid-phase extraction (SPE) is a common technique. nih.gov The urine sample is passed through a cartridge containing a sorbent that retains the analyte of interest. After washing the cartridge to remove interfering compounds, the analyte is eluted with a small volume of an organic solvent. For acidic metabolites like 2,2-bis(4-chlorophenyl)acetic acid (DDA), an anion exchange SPE cartridge can be effective. nih.gov

Breast Milk: The high lipid content of breast milk presents a challenge for the extraction of lipophilic compounds like 2,2-Bis(4-chlorophenyl)ethanol. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has been adapted for the analysis of pesticides in fatty matrices. researchgate.netresearchgate.net This procedure typically involves an initial extraction with an organic solvent like acetonitrile, followed by a partitioning step with salts to separate the organic and aqueous layers. A dispersive solid-phase extraction (d-SPE) step is then used to remove lipids and other interferences. researchgate.net

Soil: The extraction of 2,2-Bis(4-chlorophenyl)ethanol from soil can be achieved using various techniques. Pressurized liquid extraction (PLE) or ultrasonic extraction with an organic solvent or a mixture of solvents are common approaches. mdpi.com A cleanup step, often using solid-phase extraction with materials like Florisil, may be necessary to remove co-extracted organic matter before analysis. nemi.gov

Table 4: Overview of Sample Preparation Techniques for 2,2-Bis(4-chlorophenyl)ethanol

| Matrix | Extraction Technique | Cleanup Step |

|---|---|---|

| Urine | Solid-Phase Extraction (SPE) nih.gov | Elution with an appropriate solvent |

| Breast Milk | QuEChERS (Acetonitrile extraction followed by salting out) researchgate.netresearchgate.net | Dispersive Solid-Phase Extraction (d-SPE) researchgate.net |

| Soil | Pressurized Liquid Extraction (PLE) or Ultrasonic Extraction mdpi.com | Solid-Phase Extraction (e.g., Florisil) nemi.gov |

Isomer-Specific Analysis in Environmental and Biological Samples

The environmental and biological transformation of dichlorodiphenyltrichloroethane (DDT) compounds results in a complex mixture of isomers and metabolites. Technical grade DDT itself is a mixture, primarily composed of p,p'-DDT (65-80%) and o,p'-DDT (15-21%) diva-portal.orgcdc.gov. These isomers exhibit different physical, chemical, and toxicological properties, making isomer-specific analysis essential for accurate source apportionment and environmental fate studies researchgate.netfao.org.

Advanced chromatographic techniques are the cornerstone of isomer-specific analysis. High-resolution gas chromatography (HRGC) coupled with mass spectrometry (MS) is a powerful tool for this purpose thermofisher.comscispace.com. The use of chiral stationary phases in GC allows for the separation of enantiomers, which are mirror-image isomers that can have different biological activities acs.orgepa.gov. For instance, chiral HRGC/MS has been successfully used for the enantioselective determination of o,p'-DDT and its metabolite o,p'-DDD diva-portal.orgacs.orgepa.gov.

High-performance liquid chromatography (HPLC) is another key technique, particularly when coupled with MS (LC-MS) sielc.commdpi.comchromatographyonline.com. Chiral HPLC can also be employed for the enantiomeric resolution of DDT-related compounds acs.orgepa.gov. These methods are applicable to a wide range of environmental matrices, including soil, air, water, and sediment, as well as biological samples like tissues and serum researchgate.netresearchgate.net.

The ratio of different isomers, such as the o,p'-/p,p'- ratio of DDT and its metabolites, can provide valuable insights. Changes in these ratios in different environmental compartments can indicate ongoing degradation processes, volatility from soil, or bioaccumulation patterns in organisms researchgate.netfao.org. For example, the isomers of DDE, a major metabolite, are often depleted of the o,p'-isomer across all environmental compartments, suggesting a general isomer-specific differentiation during DDT metabolism researchgate.netfao.org.

| Compartment | DDT-ratio | DDE-ratio | DDD-ratio |

|---|---|---|---|

| Air | ND–14 | 0.02–2.2 | 0.4–1 |

| Soil | ND–6.57 | ND–1.09 | 0.16–1.07 |

| Water | 0.11–3 | 0.11 | 0.02–0.91 |

| Sediment | 0.01–1.2 | 0.1–1.03 | 0.01–1.21 |

| Biota | 0.03–14 | 0.007–0.3 | 0.0005–1 |

ND: Not Detected

Biomonitoring Applications in Human and Wildlife Populations

Biomonitoring of DDT and its metabolites, including 2,2-Bis(4-chlorophenyl)ethanol-related compounds, provides a measure of internal exposure in both human and wildlife populations. Due to their lipophilic nature, these persistent organic pollutants (POPs) accumulate in fatty tissues and can be detected in various biological matrices such as adipose tissue, blood serum, and breast milk cdc.govnih.govhh-ra.org.

Human Biomonitoring

Human breast milk is considered an ideal biomarker for monitoring exposure to organochlorine pesticides (OCPs) as it provides direct information on the exposure of both mothers and their infants jpccr.eunih.gov. Numerous studies worldwide have analyzed breast milk for DDT and its primary metabolite, DDE. These studies often show higher levels in populations from developing countries where DDT may still be in use for disease vector control or where historical contamination is high nih.govjpccr.eunih.gov. For instance, a study in Armenia detected DDE in 77% of breast milk samples, with concentrations ranging up to 0.14 mg/l jpccr.eu. Another key biomarker is 2,2-bis(4-chlorophenyl)acetic acid (DDA), the principal water-soluble metabolite of DDT excreted in urine ucr.edunih.gov. Urinalysis for DDA can be a feasible strategy for monitoring occupational and residential exposure ucr.edunih.gov.

Blood serum is another common matrix for human biomonitoring. Analytical methods combining extraction, clean-up, and analysis by gas chromatography with electron capture detection (GC-ECD) or tandem mass spectrometry (GC-MS/MS) are used to determine levels of compounds like p,p'-DDE, o,p'-DDT, and p,p'-DDT in human serum researchgate.net.

| Region/Country | Compound | Mean Concentration (mg/kg milk fat) | Detection Frequency | Reference |

|---|---|---|---|---|

| Uganda | DDT and DDE | 3.24 | 100% | jpccr.eu |

| India | Total DDT | 1.27 (maternal milk mg/kg) | N/A | jpccr.eu |

| Kazakhstan | DDE | 1.9 | 98-100% | jpccr.eu |

| Ukraine | DDE | 2.46 | N/A | jpccr.eu |

| Brazil (occupationally exposed) | Total DDT | 0.149 (mg/kg) | 100% | unesp.br |

| Brazil (non-exposed) | Total DDT | 0.025 (mg/kg) | 100% | unesp.br |

N/A: Not Available

Wildlife Biomonitoring

Wildlife species, particularly those at higher trophic levels, are susceptible to bioaccumulation of DDT and its metabolites. Biomonitoring in wildlife provides an indication of environmental contamination and potential ecological risks. High concentrations of DDE have been found in various species in contaminated areas. For example, extensive sampling in the Rio Grande and Pecos River drainages in the US found DDE in carcasses of western kingbirds (up to 47 ppm, wet weight), house sparrows (up to 35 ppm), Brazilian free-tailed bats (up to 46 ppm), and whiptail lizards (up to 104 ppm) usgs.gov. A study on African leopards detected various OCPs, with p,p'-DDE being the predominant DDT metabolite found, which is indicative of historical contamination frontiersin.org. The prevalence of p,p'-DDE is a common finding in terrestrial mammals frontiersin.org.

| Compound | Detection Frequency (%) | Mean Concentration ± SE (Wild Males, n=8) | Mean Concentration ± SE (Captive, n=2) |

|---|---|---|---|

| o,p'-DDE | 33.3 | 1.3 ± 0.5 | 0.6 ± 0.6 |

| p,p'-DDE | 50 | 11 ± 6 | 1.3 ± 1.3 |

| o,p'-DDD | 83.3 | 5.3 ± 0.8 | 1.9 ± 0.3 |

| p,p'-DDD | 100 | 14 ± 1 | 11 ± 1 |

| o,p'-DDT | 33.3 | 1.0 ± 0.4 | 0.6 ± 0.6 |

| p,p'-DDT | 25 | 0.6 ± 0.3 | 0.4 ± 0.4 |

Applied Research and Future Investigative Avenues

Role as a Biomarker for Organochlorine Exposure

The detection of 2,2-Bis(4-chlorophenyl)ethanol and its parent compounds in biological samples serves as a critical indicator of exposure to certain organochlorine pesticides. Monitoring these biomarkers is essential for assessing human exposure levels and understanding the potential health risks associated with these persistent pollutants.

The primary urinary metabolite of DDT in humans is 2,2-bis(4-chlorophenyl)acetic acid (DDA). nih.gov The analysis of DDA in urine provides a non-invasive method to assess recent or ongoing exposure to DDT. researchgate.net A study involving DDT applicators in Swaziland and South Africa demonstrated the feasibility of using DDA urinalysis for monitoring occupational exposure. The mean DDA levels were significantly higher during the spray season (59 µg/L) compared to the post-season (11 µg/L), indicating its utility as a biomarker of current exposure. nih.govresearchgate.net Analytical methods for detecting DDA in urine have been developed using gas chromatography-electron capture detection (GC-ECD) and gas chromatography-mass spectrometry (GC-MS), with a limit of detection as low as 0.1 µg/L by GC-ECD. nih.govresearchgate.net

Table 1: Mean Urinary DDA Levels in DDT Applicators

| Time of Sample Collection | Mean DDA Concentration (µg/L) |

|---|---|

| During Spray Season | 59 |

Organochlorine compounds, being lipophilic, tend to accumulate in fatty tissues and can be excreted in breast milk. nih.govnih.gov This poses a potential risk to nursing infants, as they may be exposed to these contaminants at a vulnerable stage of development. nih.gov Studies have shown a correlation between the concentration of contaminants in the mother's body and in her breast milk. nih.gov The presence of DDT and its metabolites, including the precursor to 2,2-Bis(4-chlorophenyl)ethanol, has been documented in human breast milk worldwide. nih.gov The concentration of these pollutants in breast milk can be influenced by factors such as the duration of lactation, the mother's age, and her cumulative exposure over time. nih.gov Toxicokinetic models have been developed to estimate the transfer of pollutants from mother to child via breast milk, aiding in risk assessment for developmental toxicity. nih.gov

Strategies for Environmental Remediation

The persistence of DDT and its metabolites in the environment necessitates the development of effective remediation strategies to mitigate their harmful effects on ecosystems and human health.

Bioremediation utilizes microorganisms, such as bacteria and fungi, to break down hazardous substances into less toxic or non-toxic compounds. lupinepublishers.com This approach is considered an environmentally friendly solution for cleaning up sites contaminated with organochlorine pesticides like DDT. nih.gov Various microbial candidates, including micro-algae, fungi, and bacteria, have shown potential for DDT remediation. nih.gov Strategies to enhance the bioremediation process include biostimulation (adding nutrients to stimulate existing microbes), bioaugmentation (introducing specific microbes to the contaminated site), and manipulating environmental conditions like flooding and the addition of organic matter to promote microbial activity. nih.gov For instance, some saprotrophic fungi isolated from contaminated soils have demonstrated the ability to degrade DDT. nih.gov One bacterial strain, Streptomyces sp. 885, isolated from a former DDT production unit, was found to degrade DDT and its metabolite DDD, with further transformation into 2,2-bis(p-chlorophenyl) ethanol (DDOH) and 4,4-dichlorobenzophenone (DBP). tandfonline.comresearchgate.net

Table 2: DDT Metabolites Detected During Bioremediation by Streptomyces sp. 885

| Initial Substrate | Detected Metabolites |

|---|---|

| DDT | DDD |

Electrochemical methods offer a promising alternative for the degradation of persistent organic pollutants. Electrocatalytic reduction involves the use of an electric current and a catalyst to promote the dechlorination of organochlorine compounds. Studies have demonstrated the rapid and complete dechlorination of DDT using electrochemically generated naphthalene radical anions in N,N-dimethylformamide, yielding 1,1-diphenylethane. nih.gov Other electrochemical approaches, such as electrocoagulation, electrochemical oxidation, and electro-Fenton processes, have also been investigated for the removal of organochlorine pesticides. nih.govresearchgate.net For example, combining electrocoagulation as a pre-concentration step with subsequent electrochemical oxidation has been shown to significantly reduce the power consumption required for pollutant degradation. nih.gov Research on reductive dechlorination using zero-valent iron (ZVI) has also shown good efficacy for both HCHs and DDTs, with different degradation rates observed for various isomers and metabolites. nih.gov

Synthesis of Analytical Reference Standards and Derivatives

The accurate detection and quantification of 2,2-Bis(4-chlorophenyl)ethanol and related compounds in environmental and biological samples rely on the availability of high-purity analytical reference standards. The synthesis of these standards is crucial for method development, validation, and quality control in analytical laboratories.

A developed method for synthesizing 1,1-Bis(4-chlorophenyl)ethanol involves the reaction of phenyl magnesium bromide with acetophenone to produce 1,1-diphenyl ethanol. rdd.edu.iq This intermediate is then chlorinated in glacial acetic acid to yield 1,1-Bis(4-chlorophenyl)ethanol. rdd.edu.iq Further chlorination of the methyl group can produce 1,1-Bis(4-chlorophenyl)-2,2,2-trichloroethanol, the active ingredient in the pesticide Dicofol. rdd.edu.iq The synthesis of derivatives of 2,2-Bis(4-chlorophenyl)ethanol is also important for structure-activity relationship studies and for use as internal standards in analytical methods.

Table 3: Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| 2,2-Bis(4-chlorophenyl)ethanol | This compound |

| Dichlorodiphenyltrichloroethane | DDT |

| Dichlorodiphenyldichloroethylene | DDE |

| Dichlorodiphenyldichloroethane | DDD |

| 2,2-bis(4-chlorophenyl)acetic acid | DDA |

| 4,4-dichlorobenzophenone | DBP |

| Hexachlorocyclohexane | HCH |

| 1,1-Bis(4-chlorophenyl)-2,2,2-trichloroethanol | - |

| 1,1-diphenyl ethanol | - |

| Phenyl magnesium bromide | - |

Elucidation of Structure-Activity Relationships for Biological Effects

The biological effects of 2,2-Bis(4-chlorophenyl)ethanol are intrinsically linked to its molecular structure. Structure-activity relationship (SAR) studies, which investigate the connection between a chemical's three-dimensional form and its biological function, are crucial for understanding its mechanism of action and predicting the activity of related compounds. While comprehensive SAR data for 2,2-Bis(4-chlorophenyl)ethanol itself is limited in publicly available research, significant insights can be drawn from its known interactions and by examining structurally similar compounds, such as analogs of dichlorodiphenyltrichloroethane (DDT).

A notable biological interaction identified for 2,2-Bis(4-chlorophenyl)ethanol, also known as 4,4'-DDOH, is its high binding affinity for the estrogen-related receptor gamma (ERRγ). Research has shown that 4,4'-DDOH acts as an agonist for this receptor, indicating that its specific molecular configuration allows it to bind to and activate ERRγ, potentially triggering downstream biological effects. researchgate.net This interaction highlights the importance of the bis(4-chlorophenyl) pharmacophore in mediating its biological activity.

To further understand the structural determinants of 2,2-Bis(4-chlorophenyl)ethanol's biological effects, it is informative to consider the broader SAR of DDT analogs. For these compounds, key structural features that influence toxicity and biological activity include:

The nature of the substituents on the phenyl rings: The presence and position of chlorine atoms on the phenyl rings are critical. In the case of 2,2-Bis(4-chlorophenyl)ethanol, the two chlorine atoms at the para-position of the phenyl groups are a defining feature.

The size and nature of the group at the C1 position of the ethanol backbone: Modifications to the ethanol moiety can significantly alter the compound's activity.

The following interactive table summarizes the key structural features of 2,2-Bis(4-chlorophenyl)ethanol and their likely contribution to its biological activity based on general principles of SAR for related compounds.

| Structural Feature | Description | Implication for Biological Activity |

| Two p-chlorophenyl groups | Two phenyl rings each substituted with a chlorine atom at the para position. | Essential for binding to specific biological targets, such as ERRγ. The chlorine atoms influence the electronic properties and overall shape of the molecule. |

| Ethanol backbone | A two-carbon chain with a hydroxyl group. | The hydroxyl group can participate in hydrogen bonding, potentially influencing receptor interaction and metabolic pathways. |

| Flexible structure | The molecule has rotational freedom around the C-C bonds. | Allows the molecule to adopt different conformations to fit into the binding pocket of a receptor. |

These structural elements collectively determine the molecule's ability to interact with biological systems. Future SAR studies on a wider range of 2,2-Bis(4-chlorophenyl)ethanol derivatives would be invaluable in precisely mapping the structural requirements for its biological effects and in designing molecules with modified or improved properties.

Integration of Omics Technologies in Mechanistic Studies

The elucidation of the precise molecular mechanisms underlying the biological effects of 2,2-Bis(4-chlorophenyl)ethanol can be significantly advanced through the integration of various "omics" technologies. These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, system-wide view of the molecular changes induced by chemical exposure. While specific omics studies on 2,2-Bis(4-chlorophenyl)ethanol are not extensively reported, the application of these technologies to other environmental toxicants provides a clear framework for future investigations.

A multi-omics approach allows researchers to move beyond single-endpoint analyses and construct a more holistic understanding of a compound's mechanism of action. By combining data from different molecular levels, it is possible to identify key pathways and biological processes that are perturbed by 2,2-Bis(4-chlorophenyl)ethanol exposure.

Genomics and Transcriptomics:

Genomic studies can identify genetic predispositions that may influence an individual's susceptibility to the effects of 2,2-Bis(4-chlorophenyl)ethanol. Transcriptomics, the study of the complete set of RNA transcripts, can reveal which genes are up- or down-regulated in response to exposure. This information provides insights into the cellular pathways that are activated or inhibited by the compound. For example, transcriptomic analysis of cells exposed to 2,2-Bis(4-chlorophenyl)ethanol could identify changes in the expression of genes regulated by ERRγ, providing a direct link between receptor activation and downstream cellular responses.

Proteomics and Metabolomics:

Proteomics analyzes the entire set of proteins in a biological system, offering a direct view of the functional machinery of cells. Changes in protein expression or post-translational modifications following exposure to 2,2-Bis(4-chlorophenyl)ethanol can pinpoint the specific proteins and pathways that are affected. Metabolomics, the study of the complete set of small-molecule metabolites, provides a snapshot of the metabolic state of a cell or organism. Alterations in the metabolome can indicate disruptions in key metabolic pathways, such as energy metabolism or lipid metabolism, which may be consequences of the compound's interaction with its molecular targets.

The integration of these omics datasets is a powerful approach for hypothesis generation and for building comprehensive models of toxicological action. For instance, an observed change in the transcriptome (e.g., increased expression of a metabolic enzyme) can be correlated with changes in the proteome (increased abundance of that enzyme) and the metabolome (altered levels of the enzyme's substrate and product).

The following interactive table illustrates how different omics technologies could be applied to investigate the mechanistic effects of 2,2-Bis(4-chlorophenyl)ethanol.

| Omics Technology | Potential Application in 2,2-Bis(4-chlorophenyl)ethanol Research | Expected Insights |

| Genomics | Identification of genetic polymorphisms associated with differential sensitivity to 2,2-Bis(4-chlorophenyl)ethanol. | Understanding the genetic basis of susceptibility to the compound's effects. |

| Transcriptomics | Profiling of gene expression changes in cells or tissues exposed to 2,2-Bis(4-chlorophenyl)ethanol. | Identification of target genes and pathways, such as those regulated by ERRγ. |

| Proteomics | Analysis of protein expression and post-translational modifications following exposure. | Revealing the functional consequences of altered gene expression and identifying protein targets. |

| Metabolomics | Characterization of metabolic perturbations induced by 2,2-Bis(4-chlorophenyl)ethanol. | Pinpointing disruptions in key metabolic pathways and understanding the overall physiological impact. |

By combining the data generated from these different omics platforms, researchers can construct a detailed and integrated model of the biological effects of 2,2-Bis(4-chlorophenyl)ethanol, from the initial molecular interaction to the ultimate physiological response. This systems-level understanding is essential for a more accurate assessment of its potential risks and for the development of strategies to mitigate any adverse effects.

Q & A

Q. What are the established synthetic routes for 2,2-bis(4-chlorophenyl)ethanol (DDOH), and what modifications are required to optimize yield?

this compound is primarily synthesized via the reduction of DDT metabolites. While direct synthesis protocols are scarce, analogous methods involve nucleophilic substitution and alcohol protection/deprotection steps. For example, 4-hydroxyacetophenone derivatives can undergo benzylation with 4-chlorobenzyl chloride under reflux with a base catalyst (e.g., K₂CO₃) in ethanol, followed by purification via recrystallization . Adaptations for this compound may require substituting starting materials (e.g., chlorophenyl precursors) and optimizing reaction times to avoid side products like bis-ether derivatives.

Q. Which analytical techniques are most effective for quantifying this compound in environmental or biological matrices?

Gas chromatography coupled with electron capture detection (GC-ECD) is widely used for detecting chlorinated compounds like this compound due to its high sensitivity to halogens . For complex matrices (e.g., breast milk), liquid-liquid extraction (LLE) with hexane or dichloromethane is recommended, followed by cleanup using Florisil columns. High-performance liquid chromatography (HPLC) with UV detection (λ = 220–240 nm) is an alternative for non-volatile derivatives. Method validation should include recovery rates (70–120%) and limits of detection (LOD ≤ 0.1 µg/mL) .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

this compound has limited water solubility (estimated <0.1 mg/L at 25°C) but is soluble in organic solvents like ethanol, hexane, and isooctane . This hydrophobicity necessitates solvent optimization for extraction and recrystallization. For instance, ethanol is preferred for purification due to its moderate polarity, which balances solubility and precipitation efficiency .

Advanced Research Questions

Q. How do contradictory findings regarding this compound’s environmental persistence impact risk assessment models?

Studies report variable half-lives for this compound in soil (30–150 days), depending on microbial activity and pH. For example, under aerobic conditions, this compound degrades faster via oxidative pathways, whereas anaerobic environments favor reductive dechlorination . Discrepancies arise from methodological differences in spiked vs. field-collected samples. Researchers should standardize test conditions (e.g., OECD 307 guidelines) and incorporate metabolite monitoring (e.g., DDMU, DBP) to resolve contradictions .

Q. What enzymatic pathways are involved in this compound metabolism, and how do they differ across species?

this compound is metabolized by hepatic cytochrome P450 enzymes (CYP2B6, CYP3A4) into 4,4′-dichlorobenzophenone (DBP) via oxidation. In contrast, gut microbiota in mammals facilitate reductive pathways, producing 2,2-bis(4-chlorophenyl)ethane (DDNS) . Species-specific differences are notable: rodents exhibit higher CYP-mediated clearance than primates, necessitating careful extrapolation in toxicokinetic models.

Q. How does this compound interact with cellular receptors, and what implications does this have for mechanistic toxicology?

this compound exhibits weak estrogenic activity (EC₅₀ = 10⁻⁶ M) via binding to estrogen receptor-α (ERα), though its potency is 100-fold lower than estradiol . Advanced studies using luciferase reporter assays or molecular docking simulations can clarify structure-activity relationships. Notably, structural analogs like LM22B-10 (a TrkB/TrkC agonist) demonstrate that chlorophenyl groups enhance receptor binding affinity, suggesting this compound may interfere with neurotrophin signaling .

Key Research Challenges

- Synthetic Complexity: Lack of direct synthesis protocols necessitates reliance on DDT metabolite isolation .

- Data Variability: Environmental half-life discrepancies require harmonized testing frameworks .

- Receptor Cross-Reactivity: Weak endocrine activity complicates mechanistic studies; orthogonal assays (e.g., transcriptomics) are advised .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.